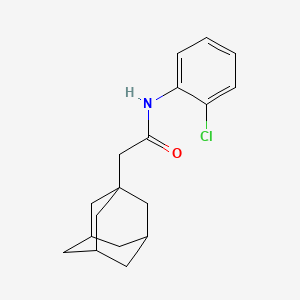

2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE

Description

Properties

IUPAC Name |

2-(1-adamantyl)-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c19-15-3-1-2-4-16(15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJXYKKUYFQBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves the reaction of adamantane derivatives with chlorophenyl acetamide. One common method includes the acylation of adamantane with 2-chlorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives

Scientific Research Applications

Medicinal Chemistry

The adamantane moiety is known for its lipophilicity and ability to enhance the biological activity of compounds. This compound has been studied for its potential as an antiviral agent, particularly against viruses like influenza and HIV. The adamantane structure contributes to the compound's ability to penetrate cellular membranes effectively.

Antiviral Activity

Research indicates that derivatives of adamantane can inhibit viral replication. For instance, studies have shown that compounds with similar structures exhibit activity against the influenza virus by interfering with the viral M2 protein, which is crucial for viral uncoating. The introduction of a chlorophenyl group may enhance this activity by increasing binding affinity to viral proteins or cellular targets .

Neuropharmacology

Due to its structural similarity to certain neuroactive compounds, 2-(adamantan-1-yl)-N-(2-chlorophenyl)acetamide has been investigated for its effects on the central nervous system. Preliminary studies suggest potential applications in treating neurodegenerative diseases, where modulation of neurotransmitter systems is beneficial.

Analgesic Properties

Some studies have indicated that adamantane derivatives possess analgesic properties, potentially making them candidates for pain management therapies. The mechanism may involve modulation of pain pathways or direct action on pain receptors .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated various adamantane derivatives for their antiviral properties against influenza A virus. The results demonstrated that compounds with chlorinated phenyl groups exhibited enhanced antiviral activity compared to non-chlorinated analogs. The study concluded that modifying the adamantane core with halogenated phenyl groups could yield potent antiviral agents .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers explored the effects of adamantane derivatives on neurotransmitter modulation. The findings suggested that these compounds could influence dopamine receptor activity, indicating potential therapeutic applications in treating conditions like Parkinson's disease .

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aryl Group

Positional Isomerism of Chlorine

- CID 3325363 (N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide): This compound replaces the 2-chlorophenyl group with a 4-chlorobenzyl substituent. The additional chlorine on the acetamide side chain increases molecular weight (360.30 vs. However, steric hindrance from the benzyl group could reduce binding efficiency compared to the simpler 2-chlorophenyl analogue .

- N-(4-(Adamantan-1-yl)-2-iodophenyl)acetamide () : Substituting chlorine with iodine at the 2-position increases molecular weight (463.89) and polarizability, which could enhance halogen bonding in target interactions. However, the bulky iodine atom might reduce solubility .

Heteroaromatic Substituents

- This may improve interactions with enzymes or receptors but could reduce metabolic stability .

Functional Group Modifications on the Acetamide Side Chain

- MGH-CP25 (): The triazole sulfonyl group replaces chlorine, adding hydrogen-bond acceptor sites and increasing molecular weight (407.91).

- 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide () : The trichloroethyl group drastically increases hydrophobicity and steric bulk, likely reducing bioavailability compared to the adamantane-chlorophenyl combination .

Structural Complexity and Dimerization

- Dimeric γ-AApeptide (): With a molecular weight of 1,155.83, this compound’s size and branched structure may limit cellular uptake but enhance multivalent binding to targets like antimicrobial peptides. In contrast, the monomeric 2-chlorophenyl analogue is more likely to exhibit favorable pharmacokinetics .

Data Tables

Table 1: Physical and Structural Comparison

Key Research Findings

Adamantane Stability : Adamantane derivatives consistently exhibit high melting points (e.g., 148–149°C for the parent compound in and –258°C for 8c in ), attributed to their rigid cage structure .

Substituent Position Matters : The 2-chlorophenyl group in the target compound likely offers a balance between lipophilicity and steric effects, whereas 4-substituted analogues (e.g., CID 3325363) may prioritize membrane permeability .

Synthetic Yields : Derivatives with simpler substituents (e.g., 8c–8f in ) show moderate to high yields (64–74%), while complex modifications (e.g., MGH-CP25 in ) yield lower (50%), reflecting synthetic challenges .

Pharmacological Potential: Compounds with heteroaromatic groups () or sulfonyl substituents () are more likely to target enzymes, whereas the 2-chlorophenyl analogue may favor receptor-based mechanisms .

Biological Activity

2-(Adamantan-1-yl)-N-(2-chlorophenyl)acetamide, also known by its CAS number 5689-59-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol

- CAS Number : 5689-59-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cell lines. The structure-activity relationship indicates that modifications to the chlorophenyl moiety can enhance cytotoxicity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring appears to play a crucial role in enhancing biological activity.

- Adamantane Core : The adamantane structure contributes to hydrophobic interactions, which may facilitate binding to biological targets.

| Modification | Effect on Activity |

|---|---|

| Chlorine on Phenyl | Increases antimicrobial potency |

| Adamantane Core | Enhances hydrophobic interactions |

Antimicrobial Evaluation

A study published in ACS Omega evaluated various derivatives of adamantane-based compounds, including this compound. The results indicated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL . Additionally, it demonstrated a capacity to inhibit biofilm formation, which is crucial in treating chronic infections.

Anticancer Studies

In a separate investigation focused on anticancer properties, researchers found that modifications to the adamantane scaffold resulted in varying levels of cytotoxicity against several cancer cell lines. The compound induced apoptosis in these cells, suggesting potential as a chemotherapeutic agent .

Q & A

Q. What established synthetic routes are available for 2-(adamantan-1-yl)-N-(2-chlorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via amide coupling reactions involving adamantane derivatives and 2-chloroaniline precursors. Evidence from similar acetamide syntheses highlights two approaches:

-

C-amidoalkylation : Reacting trichloroethyl intermediates with aromatic substrates under acidic conditions (e.g., using H₂SO₄ as a catalyst) .

-

Isocyanide-based pathways : Utilizing adamantane-isocyanide intermediates for modular assembly, as demonstrated in related N-(adamantyl)acetamide syntheses .

Optimization strategies : -

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Temperature control : Maintain 60–80°C to balance yield and side-product formation.

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

- Data Table :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| C-amidoalkylation | 65–75 | H₂SO₄, 70°C, 12h | |

| Isocyanide coupling | 50–60 | Toluene, reflux, 24h |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

-

IR Spectroscopy : Identify the C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

-

¹H/¹³C NMR :

-

Adamantane protons: Sharp singlets at δ 1.6–2.1 ppm (¹H) and 28–35 ppm (¹³C).

-

2-Chlorophenyl group: Aromatic protons at δ 7.2–7.5 ppm (doublets/splitting patterns) .

-

Mass Spectrometry (MS) : Look for molecular ion peaks [M+H]⁺ matching the molecular weight (e.g., 331.85 g/mol).

Q. How can researchers confirm the crystalline structure of this compound, and what software tools are recommended for X-ray data refinement?

- Methodological Answer :

-

Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures).

-

Refinement software :

-

SHELX suite (SHELXL, SHELXS): Industry-standard for small-molecule refinement. Use iterative cycles to resolve disorder (common in adamantane moieties) .

-

Olex2 : Integrates SHELX tools for visualization and refinement.

- Key Metrics :

-

Target R-factor < 5%.

-

Validate using CCDC databases for adamantane-containing analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

-

Computational Setup :

-

Software : Gaussian 16 or ORCA with B3LYP/6-31G(d,p) basis set.

-

Properties : Calculate HOMO-LUMO gaps (reactivity index), electrostatic potential (MESP) maps, and vibrational spectra .

-

Validation : Compare theoretical IR/NMR spectra with experimental data to assess accuracy .

Q. What strategies resolve contradictions between experimental data (e.g., NMR, X-ray) and computational models for this compound?

- Methodological Answer :

-

Step 1 : Verify sample purity (HPLC, TLC) to rule out impurities .

-

Step 2 : Re-examine refinement parameters in crystallography (e.g., thermal displacement factors in SHELXL) .

-

Step 3 : Adjust computational models (e.g., solvent effects in DFT) to better match experimental conditions .

Q. What in vitro assays are suitable for evaluating the enzyme inhibition or antimicrobial potential of this compound?

- Methodological Answer :

- Enzyme Inhibition :

- Kinase assays : Use fluorescence-based ADP-Glo™ kits (IC₅₀ determination).

- Protease screening : Monitor cleavage of fluorogenic substrates (e.g., FITC-casein) .

- Antimicrobial Testing :

- MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.